ethyl (2R)-2-aminopentanoate
CAS No.: 13893-43-1
Cat. No.: VC21001577
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13893-43-1 |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.2 g/mol |
| IUPAC Name | ethyl (2R)-2-aminopentanoate |
| Standard InChI | InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
| Standard InChI Key | DPBOUPADTRCCIH-ZCFIWIBFSA-N |
| Isomeric SMILES | CCC[C@H](C(=O)OCC)N |
| SMILES | CCCC(C(=O)OCC)N |
| Canonical SMILES | CCCC(C(=O)OCC)N |
Introduction
Chemical Identity and Structure
Ethyl (2R)-2-aminopentanoate is an amino acid ester with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . The compound's structure consists of a pentanoate backbone with an amino group at the second carbon position and an ethyl ester group. The stereochemistry at the C2 position is in the R configuration, which distinguishes it from its enantiomer and contributes to its specific biochemical activities.
Structural Representation
The compound can be represented through various chemical notations:
| Notation Type | Representation |
|---|---|
| IUPAC Name | ethyl (2R)-2-aminopentanoate |
| InChI | InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
| SMILES | CCCC@HN |
| IUPAC Condensed | H-D-Nva-OEt |
| Alternative Name | D-norvaline ethyl ester |
The compound features multiple functional groups, including a primary amine (-NH2), an ester group (-COOC2H5), and an alkyl chain, all connected to a chiral carbon center . This arrangement contributes to its reactivity and biological properties, making it valuable in various chemical and biochemical applications.
Physical and Chemical Properties
Ethyl (2R)-2-aminopentanoate possesses distinct physical and chemical properties attributed to its molecular structure. The presence of both a basic amino group and an ester functionality gives the compound amphoteric characteristics. The ester group is susceptible to hydrolysis under acidic or basic conditions, while the amino group can participate in various nucleophilic reactions.
The compound's chirality at the C2 position is crucial for its stereochemical properties and potential interactions with biological systems, which often exhibit stereospecific recognition of chiral molecules. The R configuration indicates that, according to the Cahn-Ingold-Prelog priority rules, the amino group is positioned on the right side when the molecule is oriented with the hydrogen atom pointing away from the viewer and the highest priority group at the top.
Ethyl (2R)-2-aminopentanoate is identified through several naming systems and identifiers in chemical databases, facilitating its recognition and reference in scientific literature.
Systematic and Common Names
The compound has several synonyms and alternative names, each highlighting different aspects of its structure :
| Synonym | Emphasis |
|---|---|
| ethyl (2R)-2-aminopentanoate | IUPAC systematic name specifying stereochemistry |
| 13893-43-1 | CAS Registry Number |
| Ethyl (R)-2-aminopentanoate | Alternative IUPAC name |
| (R)-2-AMINO-PENTANOIC ACID ETHYL ESTER | Functional group emphasis |
| D-norvaline ethyl ester | Biological nomenclature referring to parent amino acid |
These various names allow for cross-referencing in different chemical databases and literature sources, ensuring comprehensive information retrieval for researchers.
Database Identifiers
The compound is registered in multiple chemical databases with specific identifiers:
| Database | Identifier | Description |
|---|---|---|
| PubChem | CID 11819183 | PubChem Compound Identifier |
| InChIKey | DPBOUPADTRCCIH-ZCFIWIBFSA-N | Hashed InChI for database searching |
| CAS | 13893-43-1 | Chemical Abstracts Service Registry Number |
These identifiers are crucial for accurate database searching and unambiguous identification of the compound in scientific communications .
Synthesis Methods
The synthesis of ethyl (2R)-2-aminopentanoate can be achieved through various methods, with esterification of the corresponding amino acid being the most common approach.
Esterification of D-norvaline
The primary method for preparing ethyl (2R)-2-aminopentanoate involves the direct esterification of D-norvaline (2R-2-aminopentanoic acid) with ethanol in the presence of an acid catalyst. This reaction follows a standard Fischer esterification mechanism:
-
Activation of the carboxylic acid carbonyl by protonation
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Nucleophilic attack by ethanol
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Proton transfer and elimination of water
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Deprotonation to form the ester product
The reaction typically requires elevated temperatures and excess ethanol to drive the equilibrium toward product formation. The use of a Dean-Stark apparatus can facilitate the removal of water, further enhancing yields.
Stereoselective Synthesis
To ensure high enantiomeric purity, several stereoselective approaches can be employed:
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Starting from enantiomerically pure D-norvaline
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Enzymatic resolution of racemic mixtures
-
Asymmetric synthesis using chiral auxiliaries
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Chromatographic separation of racemates on chiral stationary phases
The choice of method depends on factors such as scale, desired purity, and available starting materials. For pharmaceutical applications requiring high enantiomeric excess, asymmetric synthesis or enzymatic methods are generally preferred due to their ability to deliver products with excellent stereochemical purity.
Chemical Reactivity
Ethyl (2R)-2-aminopentanoate exhibits reactivity patterns consistent with its functional groups, allowing for numerous chemical transformations.
Ester Group Reactions
The ester moiety can undergo various transformations, including:
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Hydrolysis: Conversion to D-norvaline under acidic or basic conditions
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Aminolysis: Reaction with amines to form amides
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Reduction: Formation of amino alcohols using reducing agents like LiAlH4
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Transesterification: Exchange of the ethyl group with other alcohols
These reactions provide access to a range of derivatives with modified properties and functions.
Amino Group Reactions
The primary amine functionality is an important site for chemical modifications:
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Acylation: Formation of amides with acyl chlorides or anhydrides
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Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation
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Carbamate formation: Reaction with chloroformates for protection or functionalization
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Imine and Schiff base formation: Condensation with aldehydes and ketones
The combination of these reactive sites makes ethyl (2R)-2-aminopentanoate a versatile building block in organic synthesis, particularly for the preparation of more complex molecules incorporating the D-norvaline scaffold.
Applications in Research and Industry
Ethyl (2R)-2-aminopentanoate finds applications in various scientific and industrial domains due to its unique structural features and reactivity.
Pharmaceutical Applications
In pharmaceutical research, ethyl (2R)-2-aminopentanoate serves as:
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A building block for peptide-based drug candidates
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A precursor in the synthesis of unnatural amino acid derivatives
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A chiral auxiliary in stereoselective syntheses
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A component in prodrug design for improved bioavailability
The stereochemical purity of the compound is crucial for these applications, as different enantiomers can exhibit significantly different biological activities.
Biochemical Research
In biochemical studies, the compound is utilized for:
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Investigation of D-amino acid metabolism
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Studies on stereoselective enzymatic reactions
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Probing the specificity of amino acid transporters
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Developing enzyme inhibitors based on unnatural amino acids
These applications leverage the compound's structural similarity to natural amino acids while exploiting the unique properties conferred by its D-configuration.
Analytical Methods for Characterization
Various analytical techniques are employed for the characterization and quality assessment of ethyl (2R)-2-aminopentanoate.
Spectroscopic Methods
Spectroscopic techniques provide detailed structural information:
| Technique | Key Features | Information Obtained |
|---|---|---|
| NMR Spectroscopy | 1H NMR: signals for ethyl ester, α-proton, and alkyl chain 13C NMR: carbonyl carbon at 170-175 ppm | Structural confirmation and purity assessment |
| IR Spectroscopy | Ester C=O stretch (~1730 cm-1) N-H stretching vibrations (~3300-3400 cm-1) | Functional group identification |
| Mass Spectrometry | Molecular ion peak at m/z 145 Fragmentation pattern showing loss of ethoxy group | Molecular weight confirmation and structural elucidation |
These methods, when used in combination, provide comprehensive characterization of the compound's structure and purity.
Chromatographic Analysis
Chromatographic techniques are essential for purity determination and enantiomeric analysis:
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HPLC: High-performance liquid chromatography with UV detection
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GC: Gas chromatography, often after derivatization
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Chiral Chromatography: Using chiral stationary phases for enantiomeric purity assessment
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TLC: Thin-layer chromatography for reaction monitoring and purity screening
For enantiomeric excess determination, chiral HPLC is particularly valuable, allowing for the separation and quantification of the R and S enantiomers.
Comparison with Related Compounds
Ethyl (2R)-2-aminopentanoate belongs to a family of amino acid esters, and comparing it with structurally related compounds provides insights into structure-activity relationships.
Comparison with Ethyl (2S)-2-aminopentanoate
The S-enantiomer differs only in the spatial arrangement at the C2 chiral center:
| Property | Ethyl (2R)-2-aminopentanoate | Ethyl (2S)-2-aminopentanoate |
|---|---|---|
| Optical Rotation | Negative [-] | Positive [+] |
| Biochemical Metabolism | Typically slower | Generally faster (natural configuration) |
| Receptor Binding | Different affinity patterns | Often more recognized by natural systems |
| Enzymatic Reactivity | Often resistant to natural enzymes | Better substrate for many proteases |
These differences highlight the importance of stereochemistry in biological systems and pharmaceutical applications.
Comparison with Other Chain Length Variants
The pentanoate chain length can be compared with shorter and longer homologues:
| Compound | Chain Length | Properties Comparison |
|---|---|---|
| Ethyl (2R)-2-aminobutanoate | 4 carbons (C4) | More hydrophilic, smaller steric demand |
| Ethyl (2R)-2-aminopentanoate | 5 carbons (C5) | Balanced hydrophobicity/hydrophilicity |
| Ethyl (2R)-2-aminohexanoate | 6 carbons (C6) | More hydrophobic, larger steric bulk |
These structural variations can significantly impact properties such as solubility, membrane permeability, and biological target interactions.
Current Research and Future Perspectives
Research involving ethyl (2R)-2-aminopentanoate continues to evolve, with several emerging areas of interest.
Recent Developments
Current research directions include:
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Development of novel synthetic methodologies for improved stereoselectivity
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Investigation of biological activities and potential therapeutic applications
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Utilization as a building block in diversity-oriented synthesis
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Application in the preparation of peptidomimetics and enzyme inhibitors
These research avenues highlight the compound's versatility and ongoing relevance in chemical and pharmaceutical sciences.
Future Research Opportunities
Potential areas for future exploration include:
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Development of sustainable and green chemistry approaches to synthesis
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Investigation of structure-activity relationships in various biological systems
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Application in emerging fields such as peptide-based materials and bioconjugates
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Exploration of catalytic applications, particularly in asymmetric synthesis
As analytical technologies and synthetic methodologies continue to advance, our understanding of ethyl (2R)-2-aminopentanoate and its applications is likely to expand further.
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